

An In-depth Technical Guide on (1-Ethylpropyl)benzene: Molecular Structure and Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Ethylpropyl)benzene

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This technical guide provides a comprehensive overview of **(1-Ethylpropyl)benzene**, also known as 3-Phenylpentane, and its structural isomers. The document details its molecular structure, physicochemical properties, and relevant experimental protocols for its synthesis and characterization, adhering to a high standard of scientific rigor.

Molecular Structure and Identification

(1-Ethylpropyl)benzene is an aromatic hydrocarbon classified as an alkylbenzene.^[1] Its structure consists of a central benzene ring substituted with a 1-ethylpropyl group, which is a five-carbon alkyl chain attached via its third carbon atom.^[2]

- Chemical Formula: C₁₁H₁₆^{[3][4]}
- Molecular Weight: 148.24 g/mol ^{[3][4]}
- IUPAC Name: pentan-3-ylbenzene^[5]
- Synonyms: 3-Phenylpentane, **(1-Ethylpropyl)benzene**^{[3][6]}
- CAS Registry Number: 1196-58-3^[3]

The molecular structure of **(1-Ethylpropyl)benzene** is depicted in the diagram below.

Caption: Molecular structure of **(1-Ethylpropyl)benzene** (3-Phenylpentane).

Isomers of **(1-Ethylpropyl)benzene**

As a $C_{11}H_{16}$ alkylbenzene, **(1-Ethylpropyl)benzene** shares its molecular formula with numerous structural isomers.^[7] These isomers differ in the structure of the alkyl substituent or the substitution pattern on the benzene ring. The primary isomers are the various forms of pentylbenzene, where a C_5H_{11} group is attached to the benzene ring. Other isomers arise from different combinations of smaller alkyl groups.

Key structural isomers include:

- n-Pentylbenzene: A straight five-carbon chain attached to the benzene ring.^{[8][9]}
- (1-Methylbutyl)benzene (sec-Pentylbenzene): A butyl group attached at its second carbon, with a methyl group also at the point of attachment.
- (3-Methylbutyl)benzene (Isopentylbenzene): An isobutyl group attached to the benzene ring.
^[7]
- (2,2-Dimethylpropyl)benzene (Neopentylbenzene): A neopentyl group attached to the benzene ring.^[7]
- (1,1-Dimethylpropyl)benzene (tert-Pentylbenzene): A tertiary pentyl group attached to the benzene ring.^[10]
- Disubstituted Benzenes: Such as 1-Ethyl-3-propylbenzene.^[11]

Example Disubstituted Isomer					
(1-Ethylpropyl)benzene (3-Phenylpentane)	1-Ethyl-3-propylbenzene	n-Pentylbenzene	Isopentylbenzene ((3-Methylbutyl)benzene)	tert-Pentylbenzene ((1,1-Dimethylpropyl)benzene)	Neopentylbenzene ((2,2-Dimethylpropyl)benzene)
Key Structural Isomers of C ₁₁ H ₁₆ Alkylbenzenes					

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Caption: Logical grouping of key C₁₁H₁₆ alkylbenzene isomers.

Physicochemical Properties

The quantitative physicochemical properties of **(1-Ethylpropyl)benzene** and its common isomers are summarized below. These properties are crucial for applications in synthesis, purification, and formulation.

Property	(1-Ethylpropyl)benzene	n-Pentylbenzene	tert-Pentylbenzene	Isopentylbenzene
CAS Number	1196-58-3[3]	538-68-1[8]	2049-95-8[10]	2049-94-7[7]
Molecular Formula	C ₁₁ H ₁₆			
Molecular Weight (g/mol)	148.24[3][4]	148.25[8]	148.24	148.25
Boiling Point (°C)	191[4]	205	~189-190	~199-201
Melting Point (°C)	-44.7 (estimate)[4]	-75[8]	-39.1	-61.2
Density (g/cm ³ at 20°C)	0.86[4]	0.859[8]	0.865	0.857
Refractive Index (n _{20/D})	1.487-1.489[4]	1.488[8]	1.491	1.486
Solubility in Water	Insoluble[12]	Insoluble[12][13]	Insoluble	Insoluble

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation

The most common method for synthesizing alkylbenzenes like **(1-Ethylpropyl)benzene** is the Friedel-Crafts alkylation.[14][15] This electrophilic aromatic substitution reaction involves reacting benzene with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15]

Reaction: Benzene + 3-Chloropentane --(AlCl₃)--> **(1-Ethylpropyl)benzene** + HCl

Detailed Methodology:

- Catalyst Activation: Anhydrous aluminum chloride (AlCl₃) is suspended in an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped

with a stirrer, reflux condenser, and dropping funnel. The mixture is cooled in an ice bath.

- **Electrophile Addition:** 3-Chloropentane is added dropwise to the stirred suspension. The reaction is exothermic and the temperature should be maintained between 5-10°C during the addition.
- **Reaction Progression:** After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.
- **Quenching:** The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
- **Workup:** The organic layer is separated using a separatory funnel. It is then washed sequentially with dilute HCl, water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Purification:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent (excess benzene) is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure **(1-Ethylpropyl)benzene**.

Limitations:

- **Carbocation Rearrangement:** Primary alkyl halides are prone to rearrangement to form more stable secondary or tertiary carbocations, which can lead to a mixture of isomeric products. [15][16] Using a secondary halide like 3-chloropentane minimizes this for the target molecule.
- **Polyalkylation:** The alkylated product is more reactive than the starting benzene, which can lead to the formation of di- and tri-alkylated byproducts.[15][16][17] Using a large excess of benzene can help minimize this issue.
- **Alternative Route:** To avoid rearrangement issues with other isomers (e.g., synthesizing n-pentylbenzene), a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is often employed.[18]



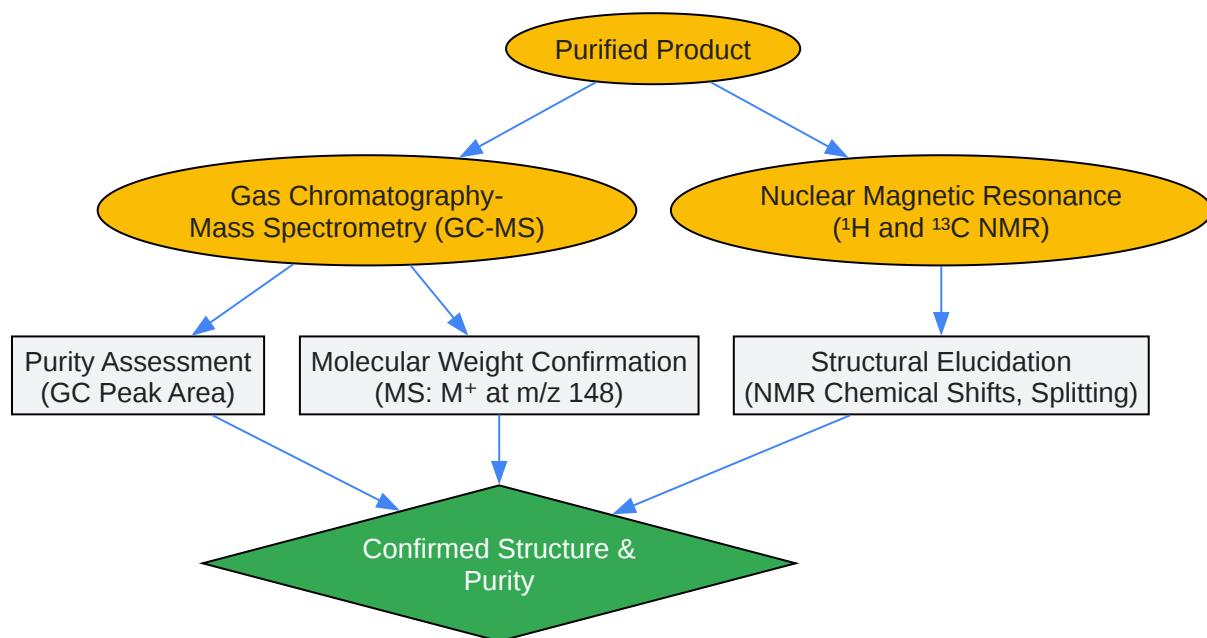
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Caption: Experimental workflow for the synthesis of **(1-Ethylpropyl)benzene**.

Characterization

The synthesized product must be characterized to confirm its identity and purity. Standard spectroscopic methods are employed for this purpose.

Logical Flow of Characterization:



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Caption: Logical workflow for the structural characterization and purity analysis.

Methodology Details:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is highly diagnostic. For **(1-Ethylpropyl)benzene**, one would expect:
 - A triplet signal for the six equivalent protons of the two terminal methyl ($-\text{CH}_3$) groups. [\[19\]](#)[\[20\]](#)
 - A multiplet (likely a quartet) for the four equivalent protons of the two methylene ($-\text{CH}_2$) groups. [\[19\]](#)
 - A multiplet (likely a quintet) for the single benzylic proton ($-\text{CH}$).
 - A complex multiplet in the aromatic region (typically $\sim 7.0\text{-}7.4$ ppm) for the five protons on the benzene ring. [\[21\]](#)
 - ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
- Mass Spectrometry (MS):
 - Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. [\[6\]](#)
 - The molecular ion peak (M^+) should appear at an m/z (mass-to-charge ratio) of 148, corresponding to the molecular weight of $\text{C}_{11}\text{H}_{16}$. [\[3\]](#)[\[6\]](#)
 - A prominent peak is expected at m/z 119, resulting from benzylic cleavage and loss of an ethyl group (C_2H_5), forming a stable secondary carbocation. Another significant peak is often seen at m/z 91, corresponding to the tropylion ion, a common fragment in alkylbenzenes.
- Gas Chromatography (GC):
 - GC is used to assess the purity of the sample and to separate it from any unreacted starting materials or isomeric byproducts. [\[22\]](#) The retention time is characteristic of the

compound under specific column and temperature conditions.

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- To cite this document: BenchChem. [An In-depth Technical Guide on (1-Ethylpropyl)benzene: Molecular Structure and Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072659#1-ethylpropyl-benzene-molecular-structure-and-isomers>]

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